3-Hydroxybenzoyl chloride

概要

説明

3-Hydroxybenzoyl chloride is a chemical compound with the molecular formula C7H5ClO2 . It is used as an intermediate product in organic synthesis . The compound is also used in the preparation of a variety of esters, amides, and other derivatives .

Synthesis Analysis

3-Hydroxybenzoyl chloride can be synthesized by treating the corresponding benzoic acids with oxalyl chloride in the presence of dimethylformamide at a ratio of 1:1.1:0.07 in boiling benzene . The target N - [hydroxy (acetoxy)benzoyl] derivatives of dipeptides were obtained with high yields, and no further purification of the products was necessary .

Molecular Structure Analysis

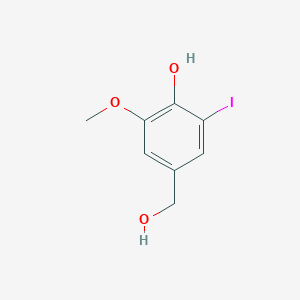

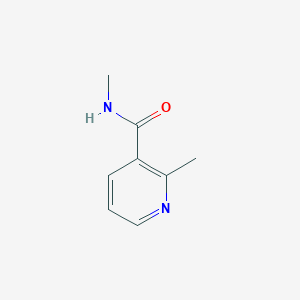

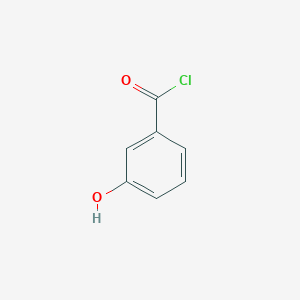

The molecular structure of 3-Hydroxybenzoyl chloride consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChIKey of the compound is DFNWJUOJZVWDRT-UHFFFAOYSA-N .

Chemical Reactions Analysis

3-Hydroxybenzoyl chloride reacts with sodium hydroxide to form sodium 3-hydroxybenzoate . It can also form conjugates with dipeptides based on 4-aminobutanoic acid and glycine through hydroxy (acetoxy)benzoyl chlorides and 4- [hydroxy (acetoxy)benzoylamino]butanoyl chlorides as intermediate products .

Physical And Chemical Properties Analysis

3-Hydroxybenzoyl chloride has a molecular weight of 156.56 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 273.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 38.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 114.3±3.0 cm3 .

科学的研究の応用

Polymer Synthesis

- 3-Hydroxybenzoyl chloride has been used in the synthesis of poly(3-hydroxybenzoate) through various methods, including bulk condensation and solution condensation. This process results in amorphous and crystalline poly(3-hydroxybenzoate) with specific molecular weights, glass transition, and melting points, useful in materials science (Kricheldorf, Zang, & Schwarz, 1982).

Synthesis of Antithrombotic Compounds

- Research has explored the synthesis of new derivatives of hydroxybenzoic acids with taurine fragments, including 3-hydroxybenzoyl taurine, for their potential antiplatelet and antithrombotic activities. These compounds have shown promising results in both in vitro and in vivo studies, suggesting potential medical applications (Brel et al., 2021).

Analytical Chemistry Applications

- 3-Hydroxybenzoyl chloride has been utilized in the development of analytical methods, such as the determination of hydroxyl groups in polyethylene glycol and non-ionic surfactants. This involves derivatization with 3-hydroxybenzoyl chloride and subsequent colorimetric analysis, crucial in the analysis of various compounds (Han, 1967).

Nuclear Magnetic Resonance Studies

- In the study of protein binding and interactions, 3-hydroxybenzoyl chloride-related compounds have been used in nuclear magnetic resonance spectroscopy. This research helps understand the displacement of chloride ions from protein binding sites, contributing to biochemistry and molecular biology (Minami, Price, & Cutler, 1992).

Photovoltaic Device Development

- 3-Hydroxybenzoyl chloride derivatives have been linked to graphene oxide for use in organic bulk heterojunction photovoltaic devices. This application demonstrates the potential of 3-hydroxybenzoyl chloride in renewable energy technologies (Stylianakis et al., 2012).

Synthesis of Biological Compounds

- 3-Hydroxybenzoyl chloride is involved in the synthesis of compounds like 3-hydroxybenzoate 6-hydroxylase, which plays a role in the catabolism of aromatic compounds in soil microorganisms. This application is significant in environmental biochemistry and microbiology (Montersino et al., 2013).

Safety And Hazards

3-Hydroxybenzoyl chloride is a combustible material and is corrosive . It is water-reactive and contact with water liberates toxic gas . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .

将来の方向性

The development of novel catalytic methods for S N -transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N -methods that are promoted by Lewis bases and points out potential future directions for further innovations .

特性

IUPAC Name |

3-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNWJUOJZVWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513520 | |

| Record name | 3-Hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzoyl chloride | |

CAS RN |

40812-76-8 | |

| Record name | 3-Hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。